N,N-diethyl-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
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Overview
Description
N,N-DIETHYL-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of N,N-DIETHYL-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The synthesized compounds are characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
N,N-DIETHYL-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic halides, potassium carbonate, and sodium azides . The major products formed from these reactions are typically other coumarin derivatives with different substituents, which can exhibit a range of biological activities .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of other coumarin derivatives . In biology and medicine, it has shown significant antimicrobial, anti-inflammatory, and antiviral activities . The compound has also been investigated for its potential use as an anticoagulant and antithrombotic agent . Additionally, it has applications in the industrial sector, particularly in the production of certain perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent . The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N,N-DIETHYL-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE can be compared to other coumarin derivatives such as warfarin and dicoumarol . While warfarin and dicoumarol are primarily used as anticoagulants, the compound has a broader range of biological activities, including antimicrobial and anti-inflammatory effects . Other similar compounds include fluorinated coumarins and 1-aza coumarins, which have been studied for their antimicrobial, anti-inflammatory, and analgesic activities .
Properties
Molecular Formula |
C24H33NO4 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C24H33NO4/c1-4-7-8-9-11-17-14-20-18-12-10-13-19(18)24(27)29-22(20)15-21(17)28-16-23(26)25(5-2)6-3/h14-15H,4-13,16H2,1-3H3 |
InChI Key |
FQSVILXWDDRZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)N(CC)CC)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
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